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An In-depth Technical Guide on the Discovery and Development of Aspacytarabine (BST-236)

Introduction
Aspacytarabine, also known as BST-236, is a novel, investigational cytarabine prodrug

developed to improve the treatment of acute myeloid leukemia (AML), particularly in patients

who are older or otherwise unfit for intensive chemotherapy.[1][2][3][4][5] Standard high-dose

cytarabine (HiDAC) has long been the cornerstone of AML therapy but is associated with

significant toxicities, including severe bone marrow suppression and neurological damage,

which limits its use in vulnerable patient populations. Aspacytarabine is designed to deliver high

doses of cytarabine to leukemia cells while reducing systemic exposure to the free drug,

thereby aiming for a better safety profile without compromising efficacy.

This technical guide provides a comprehensive overview of the discovery and development

history of aspacytarabine, including its mechanism of action, preclinical data, and clinical trial

results.

Discovery and Rationale
Aspacytarabine was developed by Biosight Ltd. as a novel antimetabolite. It is a chemical

conjugate of cytarabine and asparagine. The rationale behind this prodrug design is to protect

cytarabine from premature deamination in the bloodstream into its inactive metabolite, Ara-U,

and to achieve targeted delivery to cancer cells. In its intact form, aspacytarabine is inactive. It

is designed to be taken up by leukemic cells, where it is then metabolized to release

cytarabine, leading to cell death. This approach is intended to increase the therapeutic index of
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cytarabine by maximizing its concentration at the site of action and minimizing off-target

toxicities.

Mechanism of Action
Aspacytarabine functions as a prodrug of cytarabine. Once administered intravenously, it

circulates in the body in its inactive form. The asparagine moiety is believed to facilitate uptake

into leukemic cells. Inside the cells, cytarabine is released from the asparagine carrier, although

the precise intracellular cleavage mechanism is not fully detailed in the provided search results.

The released cytarabine then undergoes the same metabolic activation as the parent drug. It is

phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP is a

competitive inhibitor of DNA polymerase, and its incorporation into DNA leads to chain

termination and ultimately triggers apoptosis (programmed cell death).
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Caption: Mechanism of action of Aspacytarabine (BST-236).
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Preclinical Development
Preclinical studies, including in vitro and in vivo models, demonstrated the potential of

aspacytarabine. In vitro studies showed that aspacytarabine is cytotoxic to various leukemia

cell lines, with its effect mediated by the release of cytarabine. In vivo animal models of

leukemia revealed that aspacytarabine was highly effective in eradicating tumors. These

studies also suggested a better safety profile compared to conventional cytarabine, with

improved recovery of normal white blood cells and no significant clinical toxicity observed. The

preclinical data supported the hypothesis that aspacytarabine could deliver high doses of

cytarabine with reduced systemic toxicity.

Clinical Development
Aspacytarabine has been evaluated in several clinical trials, primarily in adult patients with

newly diagnosed AML who are unfit for standard intensive chemotherapy.

Phase 1/2a Study (NCT02544438)
This first-in-human, open-label, dose-escalation study assessed the safety, tolerability,

pharmacokinetics, and efficacy of aspacytarabine as a single agent in patients with

relapsed/refractory or newly diagnosed AML or acute lymphoblastic leukemia (ALL) who were

unfit for standard induction therapy.

Experimental Protocol: Patients were enrolled in six dose-escalating cohorts, with doses

ranging from 0.3 to 6 g/m² per day. Aspacytarabine was administered as a 60-minute

intravenous infusion once daily for six consecutive days. The study followed a 3+3 design.
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Caption: Phase 1/2a clinical trial workflow for Aspacytarabine.
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Key Findings: The study enrolled 26 patients with a median age of 76.5 years. Aspacytarabine

was found to be safe and well-tolerated. The maximum tolerated dose (MTD) was determined

to be 6 g/m² per day. Importantly, typical high-dose cytarabine-related toxicities such as

cerebellar toxicity, significant mucositis, and alopecia were not observed.

Parameter Value Reference

Number of Patients 26

Median Age (years) 76.5

Maximum Tolerated Dose

(g/m²/day)
6

Overall Response Rate (ORR) 29.6%

ORR in newly diagnosed AML

(unfit)
45.5%

Complete Remission (CR) in

newly diagnosed AML (de

novo/secondary to MDS)

36%

Median Overall Survival (OS) 6.5 months

Phase 2b Study (NCT03435848)
Following the promising results of the Phase 1/2a trial, a Phase 2b study was initiated to further

evaluate the efficacy and safety of aspacytarabine as a first-line monotherapy in newly

diagnosed AML patients unfit for intensive chemotherapy.

Experimental Protocol: Patients in this study received aspacytarabine at a dose of 4.5 g/m²/day

for 6 days per treatment course (for induction and consolidation). The primary endpoint was the

rate of complete remission.

Key Findings: This study enrolled 65 patients with a median age of 75 years. The results

confirmed the safety and efficacy of aspacytarabine in this challenging patient population.
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Parameter Value Reference

Number of Patients 65

Median Age (years) 75

Complete Remission (CR)

Rate (Overall)
37%

CR Rate in de novo AML 44%

CR Rate in secondary AML 27%

CR Rate in patients with prior

HMA therapy
27%

MRD Negative Rate in CR

patients
52%

Median Time to Neutrophil

Recovery (days)
27

Median Time to Platelet

Recovery (days)
26

Regulatory Milestones
Aspacytarabine has received several important designations from the U.S. Food and Drug

Administration (FDA), highlighting its potential to address an unmet medical need.

Orphan Drug Designation: Granted for the treatment of AML, this provides incentives for the

development of drugs for rare diseases.

Fast Track Designation: Granted for the treatment of AML in patients aged 75 years or older,

or those with comorbidities precluding the use of intensive induction chemotherapy. This is

intended to facilitate the development and expedite the review of drugs that treat serious

conditions and fill an unmet medical need.

A Note on JMV 236
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Initial searches for "JMV 236" identified a different compound. JMV 236 is a cholecystokinin

(CCK) antagonist that has been investigated for its appetite-suppressing activity. It is a peptide

derivative, Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, and its mechanism of action involves

the CCK1 receptor and interaction with prolactin-releasing peptide (PrRP) neurons. The

research on JMV 236 appears to be distinct from the development of the oncology drug

aspacytarabine (BST-236).

Conclusion
Aspacytarabine (BST-236) represents a promising new therapeutic option for patients with

AML, particularly those who are unable to tolerate standard intensive chemotherapy. Its novel

prodrug design allows for the delivery of high-dose cytarabine with a more favorable safety

profile. Clinical data from Phase 1/2a and Phase 2b studies have demonstrated its safety and

efficacy, leading to significant rates of complete remission in an elderly and unfit patient

population. Ongoing and future studies will further define the role of aspacytarabine in the

treatment landscape of AML and other hematological malignancies.
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[https://www.benchchem.com/product/b1672977#jmv-236-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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